4-bromo-5-methyl-1-phenyl-1h-pyrazole-3-carboxylic acid
Description
4-Bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative characterized by a bromine atom at position 4, a methyl group at position 5, a phenyl group at position 1, and a carboxylic acid moiety at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their biological and material applications, including antimicrobial, anticancer, and agrochemical uses . The synthesis of such compounds typically involves cyclocondensation of hydrazines with diketones or their equivalents, followed by functionalization via halogenation or substitution reactions .
Properties
IUPAC Name |
4-bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-9(12)10(11(15)16)13-14(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWBEWBSHKYCJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
- Substituted pyrazoles
- Oxidized or reduced derivatives
- Coupled products with extended aromatic systems
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid lies in its potential as a pharmaceutical agent. Research has shown that derivatives of pyrazole compounds can act as inhibitors for various biological pathways.
Case Study: Anti-inflammatory Properties
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives, including this compound, which demonstrated significant anti-inflammatory activity. The compounds were tested for their ability to inhibit bradykinin B1 receptors, which are implicated in inflammatory responses. The results indicated that these compounds could be developed into therapeutic agents for treating inflammatory diseases .
Material Science Applications
The unique structural properties of this compound also make it suitable for use in material science, particularly in the development of metal-organic frameworks (MOFs) and coordination polymers.
Case Study: Metal Ion Extraction
Research published in Analytica Chimica Acta explored the use of pyrazole derivatives for the selective extraction and speciation of metal ions. The study demonstrated that this compound could effectively form complexes with iron ions, facilitating their extraction from various matrices. This application is crucial for environmental monitoring and remediation efforts .
Environmental Analysis
The compound has also been investigated for its role in environmental chemistry, particularly in the detection and extraction of pollutants.
Case Study: Speciation of Heavy Metals
A study conducted on the speciation of heavy metals utilized this compound as a complexing agent. The research indicated that this compound could selectively bind to certain heavy metals, allowing for their quantification in environmental samples. This capability is essential for assessing contamination levels and ensuring compliance with environmental regulations .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential anti-inflammatory agent | Inhibits bradykinin B1 receptors; promising for inflammatory disease treatment |
| Material Science | Development of metal-organic frameworks | Effective in forming complexes with metal ions for extraction |
| Environmental Analysis | Detection and extraction of heavy metals | Selectively binds to heavy metals; useful for environmental monitoring |
Mechanism of Action
The mechanism of action of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall biological activity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural differences and similarities between the target compound and its analogs:
*Calculated based on molecular formula.
Biological Activity
Chemical Identity and Properties
4-Bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound with the molecular formula and a molecular weight of approximately 281.11 g/mol. It is categorized under pyrazole derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Biological Activity
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, such as breast cancer (MDA-MB-231), lung cancer, and prostate cancer .
In a specific study, compounds derived from pyrazoles demonstrated the ability to induce apoptosis in cancer cells by enhancing caspase-3 activity, which is crucial for programmed cell death. The effective concentration for inducing these effects was reported to be as low as 1.0 μM .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been explored extensively. For instance, compounds similar to this compound have exhibited significant inhibition of cyclooxygenase (COX) enzymes, which play a vital role in inflammatory processes. The IC50 values for some related compounds indicated strong anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Microtubule Destabilization : Some derivatives have been shown to inhibit microtubule assembly, leading to disrupted mitotic processes in cancer cells .
- Caspase Activation : Induction of apoptosis through caspase pathway activation has been a significant finding in studies involving this compound .
- COX Inhibition : The inhibition of COX enzymes contributes to its anti-inflammatory effects, making it a candidate for further development as an anti-inflammatory agent .
Case Studies
Several case studies have documented the biological activities of pyrazole derivatives:
- Study on Anticancer Effects : A study synthesized multiple pyrazole derivatives and tested their effects on MDA-MB-231 cells. Results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis at low concentrations (1 μM) while enhancing caspase activity by 33% to 57% at higher concentrations (10 μM) .
| Compound | Concentration (μM) | Caspase Activity Increase (%) |
|---|---|---|
| Compound 7d | 10 | 57 |
| Compound 7h | 10 | 50 |
| Compound 10c | 10 | 33 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 4 undergoes nucleophilic substitution (SNAr) under mild conditions, enabling functionalization of the pyrazole ring. Common reagents and outcomes include:
Mechanistic Insight : The electron-withdrawing carboxylic acid group at position 3 activates the pyrazole ring, facilitating bromide displacement via a Meisenheimer complex intermediate.
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in condensation and coupling reactions:
Esterification
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methanol (acidic) | H2SO4, reflux, 8 hrs | Methyl ester | 75–80% |
| Benzyl alcohol | DCC/DMAP, RT, 24 hrs | Benzyl ester | 65% |
Decarboxylation Reactions
Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group:
| Conditions | Product | Selectivity |
|---|---|---|
| Cu powder, quinoline, 200°C | 4-Bromo-5-methyl-1-phenylpyrazole | >90% |
| Microwave, DMF, 150°C, 1 hr | Same as above | 85% |
Key Finding : Decarboxylation preserves the bromine substituent, enabling further functionalization.
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| PPh3, Pd(OAc)2 | Toluene, 110°C, 12 hrs | Pyrazolo[3,4-b]pyridine | Anticancer leads |
| NaN3, CuI | DMF, 80°C, 6 hrs | Triazolo-fused derivative | Click chemistry |
Mechanism : Suzuki-Miyaura coupling with aryl boronic acids achieves regioselective C–C bond formation at position 3 .
Metal-Mediated Reactions
The bromine atom enables cross-coupling reactions:
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4, K2CO3 | 4-Aryl derivatives | 70–88% |
| Ullmann coupling | CuI, L-proline | Biarylpyrazoles | 60% |
Case Study : Coupling with 4-formylphenylboronic acid produces aldehyde-functionalized pyrazoles for Schiff base synthesis .
Functional Group Interconversion
The carboxylic acid group undergoes reduction and oxidation:
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Reduction | LiAlH4, THF, 0°C | Primary alcohol | 55% |
| Oxidation | KMnO4, H2O, 100°C | No reaction (acid stable) | – |
Limitation : The electron-deficient pyrazole ring inhibits oxidation of the carboxylic acid.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid?
- Methodological Answer : A key approach involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) in deoxygenated DMF/water mixtures. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate undergoes coupling with arylboronic acids under basic conditions (K₃PO₄) to introduce substituents. Post-reaction purification via column chromatography ensures product isolation .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Multimodal spectroscopic techniques are critical:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing bromo and methyl substituents).
- IR Spectroscopy : Confirms carboxylic acid (-COOH) and pyrazole ring vibrations.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D geometry, as demonstrated in structurally related pyrazole derivatives (e.g., bond angles and torsional strain analysis) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a versatile intermediate for synthesizing bioactive heterocycles. For instance, pyrazole-carboxylic acid derivatives are precursors for anti-inflammatory or anticancer agents. Modifications at the 3-carboxylic acid position (e.g., amidation) enable diversification into pharmacologically active scaffolds .
Advanced Research Questions
Q. How do substituents (bromo, methyl) influence the pyrazole ring’s reactivity?
- Methodological Answer :
- Bromo : Acts as an electron-withdrawing group, directing electrophilic substitution to the 4-position and enhancing stability toward nucleophilic attack. Comparative studies with chloro analogs (e.g., 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid) show bromo’s superior leaving-group ability in cross-coupling reactions .
- Methyl : Introduces steric hindrance at the 5-position, potentially reducing regioselectivity in further functionalization. Computational modeling (DFT) can predict steric/electronic effects .
Q. What strategies optimize reaction yields in cross-coupling involving this compound?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves coupling efficiency with arylboronic acids.
- Solvent System : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Reactions at 80–100°C balance kinetic activation and side-product minimization.
- Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) resolves regioisomers .
Q. How can data contradictions in reactivity studies (vs. analogs) be resolved?
- Methodological Answer :
- Comparative Analysis : Benchmark reactivity against analogs (e.g., 4-chloro vs. 4-bromo derivatives) under identical conditions.
- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify rate-limiting steps.
- Computational Validation : Use DFT to calculate activation barriers for competing pathways (e.g., bromo vs. methyl substituent effects on transition states) .
Q. What computational methods predict bioactivity of derivatives?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock.
- QSAR Models : Correlate substituent properties (Hammett σ, logP) with bioactivity data from analogs.
- MD Simulations : Assess binding stability of carboxylic acid derivatives in enzyme active sites over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
